4-Methoxyoxane-4-carboxylic acid

Description

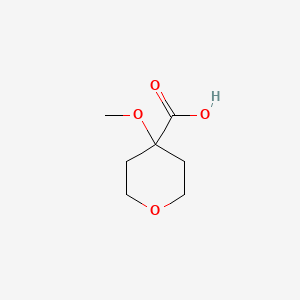

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxyoxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-10-7(6(8)9)2-4-11-5-3-7/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJYOPVQSMINBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654015 | |

| Record name | 4-Methoxyoxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010836-49-3 | |

| Record name | 4-Methoxyoxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyoxane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-Methoxyoxane-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyoxane-4-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its fundamental physical properties is crucial for its synthesis, purification, formulation, and application in various research and development settings. This technical guide provides a comprehensive overview of the known and estimated physical properties of this compound, along with detailed experimental protocols for their determination.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 4-Methoxytetrahydro-2H-pyran-4-carboxylic acid, 4-methoxy-tetrahydropyran-4-carboxylic acid[1] |

| CAS Number | 1010836-49-3[1] |

| Molecular Formula | C₇H₁₂O₄[1] |

| Molecular Weight | 160.17 g/mol [1] |

| Chemical Structure |

|

Physical Properties

Direct experimental data for the physical properties of this compound are limited. Therefore, this guide presents a combination of computed data and experimentally determined values for the closely related analog, tetrahydropyran-4-carboxylic acid, to provide reasonable estimates.

| Property | This compound (Estimated/Computed) | Tetrahydropyran-4-carboxylic acid (Experimental) |

| Melting Point | Estimated: 80-95 °C | 87 - 89 °C[2][3] |

| Boiling Point | Estimated: Higher than the analog due to increased molecular weight. | 115 °C at 20 mmHg[2] |

| Solubility in Water | Predicted to have moderate solubility. | Data not available, but expected to be soluble. |

| pKa | Estimated: 4.0 - 5.0 | Data not available. |

| logP (Computed) | -0.1[1] | Data not available. |

Note on Estimations: The estimations for this compound are based on the structural similarity to tetrahydropyran-4-carboxylic acid. The addition of a methoxy group is expected to have a minor impact on the melting point and pKa but will increase the boiling point due to the higher molecular weight. The negative logP value suggests good water solubility.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

-

Purity Check: A sharp melting range (typically less than 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology (Thiele Tube Method):

-

Sample Preparation: A small volume (0.5-1 mL) of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed inverted into the test tube.

-

Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil) and a calibrated thermometer are used.

-

Procedure:

-

The test tube is attached to the thermometer and immersed in the Thiele tube.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point.

-

-

Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology (Qualitative):

-

Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure:

-

To a small test tube, add approximately 10 mg of this compound.

-

Add 1 mL of the chosen solvent.

-

Vortex or shake the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution to determine if the solid has dissolved.

-

-

Classification:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid remains, but a significant portion has dissolved.

-

Insoluble: The solid remains largely undissolved.

-

-

pH-Dependent Solubility:

-

Test the solubility in aqueous acidic (e.g., 1 M HCl) and basic (e.g., 1 M NaOH) solutions. Carboxylic acids are expected to be more soluble in basic solutions due to the formation of the carboxylate salt.

-

References

An In-depth Technical Guide to 4-Methoxyoxane-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methoxyoxane-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document details its chemical structure, physicochemical properties, a proposed synthesis protocol, and predicted spectroscopic data.

Chemical Structure and Properties

This compound is a derivative of tetrahydropyran, featuring both a methoxy and a carboxylic acid group attached to the same carbon atom in the ring.

Chemical Structure:

Characterization of 4-Methoxytetrahydro-2H-pyran-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 4-Methoxytetrahydro-2H-pyran-4-carboxylic acid, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines the available information with established, standard methodologies for the characterization of novel carboxylic acids.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-Methoxytetrahydro-2H-pyran-4-carboxylic acid is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Data for 4-Methoxytetrahydro-2H-pyran-4-carboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₄ | [1][2][3][] |

| Molecular Weight | 160.17 g/mol | [1][2][3] |

| IUPAC Name | 4-methoxyoxane-4-carboxylic acid | [1][] |

| CAS Number | 1010836-49-3 | [2][3][] |

| Physical Form | Solid | [2] |

| Purity | 95-98% (as commercially available) | [2][] |

| Storage Temperature | Room temperature, sealed in a dry environment | [2] |

| Canonical SMILES | COC1(CCOCC1)C(=O)O | [] |

| InChI Key | VJJYOPVQSMINBP-UHFFFAOYSA-N | [2][] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methoxy group protons, the methylene protons of the tetrahydropyran ring, and the acidic proton of the carboxylic acid. The chemical shifts (δ) will be influenced by the electronegativity of the adjacent oxygen atoms.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include those for the quaternary carbon of the carboxylic acid, the quaternary carbon attached to the methoxy group, the methoxy carbon, and the methylene carbons of the tetrahydropyran ring.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band in the region of 2500-3300 cm⁻¹.[5][6] Another prominent feature is the strong C=O stretching absorption of the carboxyl group, which typically appears between 1710 and 1760 cm⁻¹.[5] The presence of the ether linkage in the tetrahydropyran ring would be indicated by a C-O stretching band, usually in the 1050-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of 160.17.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and characterization of 4-Methoxytetrahydro-2H-pyran-4-carboxylic acid are not extensively reported. However, the following section provides generalized, standard operating procedures that can be adapted for this purpose.

Synthesis of Tetrahydropyran Carboxylic Acid Derivatives

A general approach to synthesizing tetrahydropyran-4-carboxylic acid derivatives involves the cyclization of appropriate precursors. One reported method for a related compound, tetrahydropyran-4-carboxylic acid, involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether, followed by hydrolysis and decarboxylation.[7] A potential synthetic route to the target molecule could be adapted from this procedure.

References

- 1. This compound | C7H12O4 | CID 40152272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxytetrahydro-2H-pyran-4-carboxylic acid | 1010836-49-3 [sigmaaldrich.com]

- 3. 4-Methoxy-tetrahydro-2h-pyran-4-carboxylic acid | 1010836-49-3 | FM30062 [biosynth.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. ijprajournal.com [ijprajournal.com]

Spectroscopic and Synthetic Profile of 4-Methoxyoxane-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Methoxyoxane-4-carboxylic acid, a novel heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of experimentally acquired spectra in public databases, this document presents predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from analogous structures. Furthermore, a detailed, plausible synthetic protocol for its preparation is proposed, along with a visual workflow of the experimental procedure. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related oxane derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure, which features a central oxane ring, a carboxylic acid group, and a methoxy group at the C4 position. The predictions are informed by typical spectroscopic values for carboxylic acids, cyclic ethers, and methoxy functionalities.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange.[1] |

| -OCH₃ | ~3.3 | Singlet | 3H | Typical for a methoxy group not attached to an aromatic ring. |

| Oxane CH₂ (axial, adjacent to O) | ~3.6 - 3.8 | Multiplet | 2H | Deshielded by the ring oxygen. |

| Oxane CH₂ (equatorial, adjacent to O) | ~3.4 - 3.6 | Multiplet | 2H | |

| Oxane CH₂ (axial, β to O) | ~1.8 - 2.0 | Multiplet | 2H | |

| Oxane CH₂ (equatorial, β to O) | ~1.6 - 1.8 | Multiplet | 2H |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| -C OOH | 175 - 185 | Typical for a carboxylic acid carbonyl carbon.[2][3] |

| C 4 (quaternary) | 75 - 85 | Deshielded by two oxygen atoms. |

| Oxane C H₂ (adjacent to O) | 65 - 75 | Deshielded by the ring oxygen. |

| Oxane C H₂ (β to O) | 30 - 40 | |

| -OC H₃ | ~50 | Typical for a methoxy group. |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity/Shape | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | Characteristic very broad absorption due to hydrogen bonding.[4][5] |

| C-H (Aliphatic) | 2850 - 3000 | Medium to Strong | |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | Position can be influenced by hydrogen bonding.[4][5] |

| C-O (Ether) | 1050 - 1150 | Strong | Characteristic for cyclic ethers. |

| C-O (Carboxylic Acid) | 1210 - 1320 | Medium |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted m/z Values for Major Fragments of this compound

| m/z | Proposed Fragment | Notes |

| 160 | [M]⁺ | Molecular ion (may be weak or absent).[6] |

| 145 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 115 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical. |

| 101 | [M - C₂H₅O₂]⁺ | Alpha-cleavage of the oxane ring. |

| 87 | [C₄H₇O₂]⁺ | Fragmentation of the oxane ring. |

| 71 | [C₄H₇O]⁺ | Further fragmentation.[7] |

| 45 | [COOH]⁺ | Carboxyl cation. |

Proposed Experimental Protocols

As no specific synthesis for this compound is readily available in the literature, the following protocol is proposed based on established methods for the synthesis of related tetrahydropyran derivatives.[8]

Synthesis of this compound

Step 1: Synthesis of Diethyl 4-methoxyoxane-4,4-dicarboxylate

-

To a stirred solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask under an inert atmosphere, add diethyl 2-methoxy-malonate dropwise at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add bis(2-chloroethyl) ether dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford diethyl 4-methoxyoxane-4,4-dicarboxylate.

Step 2: Hydrolysis and Decarboxylation to this compound

-

Dissolve the diethyl 4-methoxyoxane-4,4-dicarboxylate from the previous step in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 4-6 hours to facilitate hydrolysis of the esters.

-

After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2.

-

Heat the acidified mixture to reflux to induce decarboxylation, monitoring the evolution of carbon dioxide.

-

Continue heating until gas evolution ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The resulting crude this compound can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

-

NMR Spectroscopy: Dissolve a small sample (5-10 mg for ¹H, 20-50 mg for ¹³C) of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

IR Spectroscopy: Obtain the IR spectrum of the purified solid product using a Fourier-Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Analyze the purified compound using a mass spectrometer with a suitable ionization technique (e.g., Electron Ionization - EI) to determine the mass-to-charge ratio of the molecular ion and its fragmentation pattern.

Experimental Workflow Diagram

Caption: Synthetic and analytical workflow for this compound.

References

- 1. compoundchem.com [compoundchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. echemi.com [echemi.com]

- 6. whitman.edu [whitman.edu]

- 7. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijprajournal.com [ijprajournal.com]

4-Methoxyoxane-4-carboxylic Acid: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 4-Methoxyoxane-4-carboxylic acid. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines a predictive analysis based on its structural features and the known solubility of analogous compounds. Furthermore, it details standardized experimental protocols for researchers to determine the precise solubility parameters in various solvent systems, a critical step in drug development and formulation. This guide is intended to serve as a foundational resource for scientists and researchers investigating the physicochemical properties of this compound.

Introduction

This compound is a heterocyclic compound incorporating a tetrahydropyran ring, a carboxylic acid moiety, and a methoxy group. Its molecular structure suggests a moderate polarity, which will inherently govern its solubility in different media. The presence of the carboxylic acid group allows for pH-dependent solubility, a key characteristic for drug absorption and formulation. The ether linkage and the methoxy group contribute to its potential for hydrogen bonding. Understanding the solubility of this compound is paramount for its application in medicinal chemistry and materials science, influencing factors such as bioavailability, formulation strategies, and reaction conditions.

Predicted Solubility Profile

While specific experimental data is not currently available in the public domain, a qualitative solubility profile can be predicted based on the compound's functional groups and the known properties of similar molecules.

-

Aqueous Solubility: The presence of the carboxylic acid and ether oxygen atoms suggests that this compound will exhibit some solubility in water. The carboxylic acid group can ionize to a carboxylate at basic pH, which would significantly increase aqueous solubility. At acidic pH, the compound will be in its neutral form, and its solubility is expected to be lower.

-

Organic Solvent Solubility: The compound is anticipated to be soluble in a range of polar organic solvents. Due to the presence of both hydrogen bond donors (the carboxylic acid -OH) and acceptors (the ether and carbonyl oxygens), it is likely to be soluble in protic solvents like alcohols (e.g., ethanol, methanol) and aprotic polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). A related compound, Tetrahydropyran-4-yl-carboxylic acid, is reported to be highly soluble in DMSO (200 mg/mL), suggesting a similar behavior for this compound. Its solubility in non-polar solvents like hexane or toluene is expected to be limited.

Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data for this compound has been published. The following table is provided as a template for researchers to populate as data becomes available through experimentation.

| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (g/L) | Solubility (mol/L) | Method |

| Water | 25 | 2.0 | Data not available | Data not available | |

| Water | 25 | 7.4 | Data not available | Data not available | |

| Water | 25 | 10.0 | Data not available | Data not available | |

| Ethanol | 25 | N/A | Data not available | Data not available | |

| Methanol | 25 | N/A | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 25 | N/A | Data not available | Data not available | |

| Dichloromethane | 25 | N/A | Data not available | Data not available | |

| Hexane | 25 | N/A | Data not available | Data not available |

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound, the following established experimental protocols are provided.

Equilibrium Solubility Method (Shake-Flask)

This is the gold standard method for determining thermodynamic solubility.

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.

-

Phase Separation: Allow the suspension to settle. Subsequently, separate the saturated solution from the excess solid by centrifugation or filtration. Ensure the filtration apparatus does not adsorb the solute.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, or a calibrated spectrophotometer.

-

Calculation: The solubility is then calculated based on the measured concentration in the saturated solution.

pH-Dependent Aqueous Solubility

-

Buffer Preparation: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Solubility Determination: Perform the Equilibrium Solubility Method (as described in 4.1) for the compound in each of the prepared buffer solutions.

-

Data Analysis: Plot the determined solubility as a function of pH to generate a pH-solubility profile.

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagrams illustrate the logical flow of the solubility determination protocols.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Caption: Workflow for Determining the pH-Solubility Profile.

Conclusion

While direct experimental solubility data for this compound is not yet available, this technical guide provides a robust framework for researchers. By understanding the predicted solubility based on its chemical structure and by employing the detailed experimental protocols herein, scientists in drug development and other fields can effectively characterize this important physicochemical property. The provided workflows and data table templates are designed to aid in the systematic investigation and documentation of the solubility profile of this compound.

Discovery and history of 4-Methoxyoxane-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyoxane-4-carboxylic acid, a substituted tetrahydropyran derivative, is a heterocyclic compound with potential applications as a building block in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its chemical properties and a generalized approach to its synthesis, based on established methodologies for structurally related compounds. Due to the limited publicly available information, this guide also highlights the existing knowledge gaps regarding its specific discovery, historical development, and biological activity, thereby identifying opportunities for future research.

Introduction

This compound (CAS No. 1010836-49-3) is a unique molecule featuring a tetrahydropyran (oxane) ring substituted at the 4-position with both a methoxy and a carboxylic acid group.[1] The presence of these functional groups on a saturated heterocyclic scaffold suggests its potential utility in the synthesis of more complex molecules with diverse chemical and biological properties. The tetrahydropyran motif is a common structural feature in many natural products and pharmacologically active compounds, making its derivatives, such as this compound, valuable intermediates for drug discovery and development.

Despite its commercial availability as a research chemical, detailed information regarding the discovery and historical development of this compound is not extensively documented in publicly accessible scientific literature. Its primary role appears to be that of a specialized chemical building block.

Chemical and Physical Properties

A summary of the key computed chemical and physical properties of this compound is presented in Table 1. These properties are derived from computational models and provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₄ | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1010836-49-3 | PubChem[1] |

| Molecular Weight | 160.17 g/mol | PubChem[1] |

| Topological Polar Surface Area | 55.8 Ų | PubChem[1] |

| Complexity | 149 | PubChem[1] |

| Monoisotopic Mass | 160.0736 Da | PubChem[1] |

Synthesis and Experimental Protocols

Generalized Synthetic Workflow

The proposed synthesis involves the initial construction of the tetrahydropyran ring, followed by the introduction of the methoxy and carboxylic acid functionalities at the 4-position.

Caption: A generalized multi-step synthesis pathway for this compound.

Detailed Methodologies (Based on Analogs)

The following protocols are adapted from the synthesis of tetrahydropyran-4-carboxylic acid and would require optimization for the target molecule.[2]

Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate (Cyclization)

-

Reagents: Diethyl malonate, bis(2-chloroethyl) ether, a strong base (e.g., sodium ethoxide in ethanol), and a suitable solvent (e.g., ethanol).

-

Procedure: To a solution of sodium ethoxide in absolute ethanol, diethyl malonate is added dropwise under an inert atmosphere. The mixture is stirred, followed by the addition of bis(2-chloroethyl) ether. The reaction mixture is then heated at reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated to yield the crude product, which can be purified by vacuum distillation.

Step 2: Synthesis of Tetrahydropyran-4,4-dicarboxylic acid (Hydrolysis)

-

Reagents: Diethyl tetrahydropyran-4,4-dicarboxylate, a base (e.g., sodium hydroxide or potassium hydroxide), and water.

-

Procedure: The diester is suspended in an aqueous solution of the base and heated at reflux until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the dicarboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of Tetrahydropyran-4-carboxylic acid (Decarboxylation)

-

Reagents: Tetrahydropyran-4,4-dicarboxylic acid.

-

Procedure: The dicarboxylic acid is heated at a temperature above its melting point until the evolution of carbon dioxide ceases. The resulting crude tetrahydropyran-4-carboxylic acid can be purified by distillation or recrystallization.

Step 4: Introduction of the 4-Methoxy Group (Hypothetical)

-

This step would involve the selective introduction of a hydroxyl group at the 4-position, followed by methylation. A possible route could involve α-bromination of the corresponding acid chloride, followed by nucleophilic substitution with a methoxide source. Alternatively, direct oxidation of an enolate intermediate could be explored. This step would require significant experimental development.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available data on the biological activity of this compound. Consequently, no signaling pathways or specific biological targets have been identified for this compound. The presence of the carboxylic acid and methoxy functional groups on a tetrahydropyran scaffold suggests that it could be explored for a wide range of biological activities, but this remains a subject for future investigation.

The following diagram illustrates a hypothetical workflow for the initial biological screening of a novel compound like this compound.

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Conclusion and Future Directions

This compound is a chemical entity with potential as a synthetic intermediate. While its basic chemical properties are known, a significant lack of information exists regarding its discovery, historical context, specific synthesis protocols, and biological activity. This presents a clear opportunity for further research. Future work should focus on:

-

Developing and publishing a robust and scalable synthesis protocol.

-

Full characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, etc.).

-

Screening for biological activity across a range of therapeutic targets.

-

Investigating its potential as a scaffold for the development of novel bioactive molecules.

The elucidation of these unknown aspects will be crucial in determining the ultimate utility and value of this compound in the fields of chemical synthesis and drug discovery.

References

An In-Depth Technical Guide to Potential Research Areas for 4-Methoxyoxane-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document outlines potential research avenues for the underexplored molecule, 4-Methoxyoxane-4-carboxylic acid. While specific biological data for this compound is scarce, its core structure, featuring a tetrahydropyran (oxane) ring, is a recognized privileged scaffold in medicinal chemistry. This guide proposes a structured research plan, from synthesis to biological evaluation and lead optimization, to unlock its therapeutic potential.

Core Compound Profile

This compound is a heterocyclic compound featuring a saturated six-membered oxane ring. The key substituents, a carboxylic acid and a methoxy group, are both attached to the same carbon atom (C4). These functional groups offer multiple points for chemical modification and potential interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1010836-49-3 |

| Canonical SMILES | COC1(CCOCC1)C(=O)O |

| InChI Key | VJJYOPVQSMINBP-UHFFFAOYSA-N |

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available Tetrahydro-4H-pyran-4-one. The proposed route involves the formation of a nitrile intermediate, which is subsequently hydrolyzed.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-Methoxy-tetrahydropyran-4-carbonitrile

A related procedure involves the reaction of 4,4-dimethoxytetrahydropyran with tert-butyl isocyanide and titanium tetrachloride.[1] A more direct approach from the ketone is proposed here:

-

To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at -78 °C under an inert atmosphere, add trimethylsilyl cyanide (TMSCN, 1.2 eq).

-

Add a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄, 0.1 eq), dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until completion, monitored by TLC or GC-MS.

-

Quench the reaction carefully with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The resulting cyanohydrin can be methylated in situ or after purification. To a solution of the cyanohydrin in THF, add sodium hydride (NaH, 1.5 eq) at 0 °C, followed by methyl iodide (CH₃I, 1.5 eq).

-

Stir the reaction at room temperature for 4-6 hours.

-

Purify the crude product by silica gel column chromatography to yield 4-Methoxy-tetrahydropyran-4-carbonitrile.

Step 2: Hydrolysis to this compound

The hydrolysis of the nitrile can be performed under acidic or basic conditions.[2][3][4][5]

-

Acidic Hydrolysis: Reflux a solution of 4-Methoxy-tetrahydropyran-4-carbonitrile (1.0 eq) in 6M aqueous hydrochloric acid (HCl) for 6-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the carboxylic acid.

-

Alkaline Hydrolysis: Alternatively, reflux the nitrile (1.0 eq) in 4M aqueous sodium hydroxide (NaOH). After completion, cool the reaction mixture and acidify with concentrated HCl to a pH of 2-3 to precipitate the carboxylic acid. The product can then be filtered or extracted.

Potential Research Area: Anticancer Activity

The tetrahydropyran (THP) scaffold is present in numerous compounds with demonstrated antitumor activity.[6] Therefore, a primary research direction is to evaluate this compound and its derivatives as potential anticancer agents.

A standard workflow for preliminary anticancer drug screening involves evaluating the compound's effect on the viability and proliferation of various cancer cell lines.

Caption: Experimental workflow for in vitro anticancer drug screening.

This assay quantifies cell viability by measuring ATP levels, which is an indicator of metabolically active cells.[7][8]

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed cells into 96-well opaque-walled plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

Assay Procedure:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Convert raw luminescence units to percentage of cell viability relative to the vehicle control. Plot the results against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Table 2: Representative Panel of Human Cancer Cell Lines for Initial Screening

| Cell Line | Cancer Type |

| MCF-7 | Breast |

| PC-3 | Prostate |

| A549 | Lung |

| HCT116 | Colon |

| HeLa | Cervical |

| K562 | Leukemia |

Potential Research Area: Lead Optimization via Bioisosteric Replacement

The carboxylic acid moiety, while often crucial for target binding, can lead to poor metabolic stability and limited cell permeability.[9][10] A key research strategy is to replace the carboxylic acid with bioisosteres to improve the compound's overall drug-like properties.[11][12][13]

Caption: Logic diagram for a bioisosteric replacement strategy.

The goal is to synthesize analogs of this compound where the carboxyl group is replaced by functional groups with similar steric and electronic properties but improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Table 3: Proposed Carboxylic Acid Bioisosteres and Their Rationale

| Bioisostere | Rationale |

| Tetrazole | Widely used, acidic (pKa ≈ 4.5-4.9), metabolically stable, can improve oral bioavailability.[12] |

| Hydroxamic Acid | Can act as a zinc-binding group, often used in inhibitors of metalloenzymes (e.g., HDACs).[9] |

| Acylsulfonamide | Can mimic the charge and geometry of a carboxylate, often more lipophilic. |

| Hydroxyisoxazole | Planar, acidic isostere found in some natural products and used in neurotransmitter analogs. |

The synthesis of these analogs would require developing specific synthetic routes for each bioisostere, followed by the same biological evaluation workflow described above to establish structure-activity relationships (SAR).

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. This guide provides a comprehensive framework for initiating a research program focused on this molecule. The proposed areas of investigation—a robust synthetic pathway, screening for anticancer activity, and a rational lead optimization strategy through bioisosteric replacement—offer a clear and structured path for drug development professionals. The inherent versatility of the oxane ring, combined with the potential for improving physicochemical properties through targeted chemical modifications, positions this compound as a valuable starting point for the discovery of novel therapeutics.

References

- 1. 2H-Pyran-4-carbonitrile, tetrahydro-4-methoxy- synthesis - chemicalbook [chemicalbook.com]

- 2. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. noblelifesci.com [noblelifesci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. drughunter.com [drughunter.com]

- 13. hyphadiscovery.com [hyphadiscovery.com]

4-Methoxyoxane-4-carboxylic Acid: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyoxane-4-carboxylic acid, also known as 4-methoxytetrahydro-2H-pyran-4-carboxylic acid, is a heterocyclic organic compound with the molecular formula C₇H₁₂O₄. Its structure features a tetrahydropyran ring, a privileged scaffold in medicinal chemistry, substituted at the 4-position with both a methoxy and a carboxylic acid group. This unique arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive review of the available literature on this compound, including its chemical properties, a proposed synthetic pathway with detailed experimental protocols, and its known applications as a synthetic intermediate.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties have been calculated and are available in chemical databases. These properties are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1010836-49-3 | PubChem |

| Molecular Formula | C₇H₁₂O₄ | PubChem |

| Molecular Weight | 160.17 g/mol | PubChem |

| Canonical SMILES | COC1(CCOCC1)C(=O)O | PubChem |

| InChI Key | VJJYOPVQSMINBP-UHFFFAOYSA-N | PubChem |

Proposed Synthesis of this compound

The proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

This initial step involves a dialkylation of diethyl malonate with bis(2-chloroethyl) ether to form the tetrahydropyran ring.

-

Reagents and Materials:

-

Diethyl malonate

-

Bis(2-chloroethyl) ether

-

Sodium ethoxide

-

Anhydrous ethanol

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

-

Procedure:

-

A solution of sodium ethoxide is prepared in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

-

Diethyl malonate is added dropwise to the stirred solution at room temperature.

-

Bis(2-chloroethyl) ether is then added, and the reaction mixture is heated to reflux for 12-18 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., diethyl ether).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude diethyl tetrahydropyran-4,4-dicarboxylate, which can be purified by vacuum distillation.

-

Step 2: Hydrolysis and Decarboxylation to Tetrahydropyran-4-carboxylic acid

The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid, which undergoes decarboxylation upon heating to yield the monosubstituted carboxylic acid.

-

Reagents and Materials:

-

Diethyl tetrahydropyran-4,4-dicarboxylate

-

Sodium hydroxide or potassium hydroxide

-

Water, Ethanol (optional)

-

Hydrochloric acid

-

Heating mantle, round-bottom flask, distillation apparatus

-

-

Procedure:

-

The diester is heated to reflux with an aqueous or ethanolic solution of sodium or potassium hydroxide until saponification is complete (monitored by TLC).

-

The reaction mixture is cooled and acidified with concentrated hydrochloric acid, leading to the precipitation of tetrahydropyran-4,4-dicarboxylic acid.

-

The dicarboxylic acid is collected by filtration, washed with cold water, and dried.

-

The dried dicarboxylic acid is then heated to its melting point (typically 150-160 °C) until the evolution of carbon dioxide ceases, indicating the completion of decarboxylation.

-

The resulting crude tetrahydropyran-4-carboxylic acid can be purified by recrystallization or distillation.

-

Step 3: Esterification to Methyl tetrahydropyran-4-carboxylate

To facilitate the subsequent α-functionalization, the carboxylic acid is protected as its methyl ester.

-

Reagents and Materials:

-

Tetrahydropyran-4-carboxylic acid

-

Anhydrous methanol

-

Sulfuric acid (catalytic amount) or thionyl chloride

-

Round-bottom flask, reflux condenser

-

-

Procedure (Fischer Esterification):

-

Tetrahydropyran-4-carboxylic acid is dissolved in a large excess of anhydrous methanol.

-

A catalytic amount of concentrated sulfuric acid is added.

-

The mixture is heated to reflux for several hours.

-

After cooling, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to give methyl tetrahydropyran-4-carboxylate.

-

Step 4: α-Hydroxylation of Methyl tetrahydropyran-4-carboxylate

The introduction of a hydroxyl group at the α-position can be achieved via the formation of an enolate followed by oxidation.

-

Reagents and Materials:

-

Methyl tetrahydropyran-4-carboxylate

-

Lithium diisopropylamide (LDA) or another strong base

-

Anhydrous tetrahydrofuran (THF)

-

MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) or another suitable oxidizing agent

-

Dry ice/acetone bath

-

-

Procedure:

-

A solution of LDA is prepared in anhydrous THF and cooled to -78 °C.

-

A solution of methyl tetrahydropyran-4-carboxylate in THF is added dropwise to the LDA solution, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation.

-

A solution of MoOPH in THF is then added slowly to the enolate solution at -78 °C.

-

The reaction is stirred for several hours at low temperature and then quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields methyl 4-hydroxy-tetrahydropyran-4-carboxylate.

-

Step 5: O-Methylation of Methyl 4-hydroxy-tetrahydropyran-4-carboxylate

The hydroxyl group is then methylated to introduce the desired methoxy group.

-

Reagents and Materials:

-

Methyl 4-hydroxy-tetrahydropyran-4-carboxylate

-

Sodium hydride (NaH) or another strong base

-

Methyl iodide (CH₃I) or dimethyl sulfate

-

Anhydrous THF or DMF

-

-

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C is added a solution of methyl 4-hydroxy-tetrahydropyran-4-carboxylate in THF.

-

The mixture is stirred at 0 °C for 30 minutes, and then methyl iodide is added.

-

The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

The reaction is carefully quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give crude methyl 4-methoxy-tetrahydropyran-4-carboxylate, which can be purified by chromatography.

-

Step 6: Saponification to this compound

The final step is the hydrolysis of the methyl ester to yield the target carboxylic acid.

-

Reagents and Materials:

-

Methyl 4-methoxy-tetrahydropyran-4-carboxylate

-

Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

-

Tetrahydrofuran/Water or Methanol/Water solvent mixture

-

Hydrochloric acid

-

-

Procedure:

-

The methyl ester is dissolved in a mixture of THF and water (or methanol and water).

-

An aqueous solution of lithium hydroxide or sodium hydroxide is added, and the mixture is stirred at room temperature until the hydrolysis is complete.

-

The organic solvent is removed under reduced pressure, and the aqueous residue is acidified with hydrochloric acid.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford this compound.

-

Biological Activity and Applications in Drug Development

There is currently no publicly available data on the specific biological activity or pharmacological profile of this compound itself. Its significance in the scientific literature stems from its use as a key intermediate in the synthesis of more complex, biologically active molecules.

Notably, this compound is cited in several patents from Kyowa Hakko Kirin Co., Ltd. (e.g., US8273738B2 and AU2007292155B2) as a building block for the synthesis of novel imidazole derivatives. These imidazole compounds are described as having potential therapeutic applications, suggesting that the this compound moiety is incorporated into the final structures to modulate their physicochemical and pharmacokinetic properties. The tetrahydropyran ring is a well-known bioisostere for benzene and cyclohexane rings, often introduced to improve solubility, reduce metabolic liability, and optimize binding to biological targets. The presence of the methoxy and carboxylic acid groups provides additional points for diversification and interaction with target proteins.

The logical relationship of its use as a synthetic intermediate is depicted below:

Caption: Role as a synthetic intermediate in drug discovery.

Conclusion

This compound is a valuable, albeit under-characterized, synthetic building block. While specific experimental data on its synthesis and biological activity are scarce in the public domain, its chemical structure and its appearance in pharmaceutical patents highlight its potential in the design and development of novel therapeutic agents. The proposed synthetic pathway provides a viable, albeit theoretical, route for its preparation, enabling further research into its properties and applications. As the demand for novel chemical entities with improved drug-like properties continues to grow, the utility of scaffolds such as this compound is likely to become more prominent in the field of medicinal chemistry.

Introduction to oxane-containing carboxylic acids

An In-Depth Technical Guide to Oxane-Containing Carboxylic Acids

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Oxane-containing carboxylic acids represent a valuable class of heterocyclic compounds with significant applications in medicinal chemistry and drug design. The oxane (tetrahydropyran) ring, a saturated six-membered ether, is increasingly utilized as a privileged scaffold and a bioisosteric replacement for carbocyclic fragments like cyclohexane. Its incorporation can lead to marked improvements in physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, which are critical for optimizing drug candidates. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of oxane-containing carboxylic acids, with a focus on their role in modern drug discovery. Detailed experimental protocols and structured data are presented to aid researchers in the practical application of this versatile chemical motif.

Introduction to Oxane Scaffolds

The term "oxane" is the preferred IUPAC nomenclature for the saturated heterocyclic compound tetrahydropyran (THP).[1] This six-membered ring, containing five carbon atoms and one oxygen atom, serves as a foundational structure in numerous natural products, most notably pyranose sugars.[1] In medicinal chemistry, the strategic incorporation of the oxane ring into small molecules is a widely used tactic to enhance their drug-like properties.

The oxygen atom within the oxane ring is a key feature, acting as a hydrogen bond acceptor and introducing polarity without significantly increasing molecular size. This makes the oxane ring an effective bioisostere for the cyclohexane ring. This substitution can improve absorption, distribution, metabolism, and excretion (ADME) profiles by lowering lipophilicity and potentially introducing new, favorable interactions with biological targets.[2]

This guide focuses specifically on molecules that combine the oxane scaffold with a carboxylic acid functional group, a critical pharmacophore for interacting with numerous biological targets through ionic and hydrogen bonding.[1]

Physicochemical Properties

The interplay between the polar oxane ring and the ionizable carboxylic acid group governs the physicochemical profile of these molecules. Carboxylic acids generally exhibit high boiling points due to their ability to form strong intermolecular hydrogen bonds, often creating stable dimers.[3][4][5] Their aqueous solubility is highest for short-chain acids and decreases as the nonpolar hydrocarbon portion of the molecule increases.[4][5]

The introduction of an oxane ring in place of a carbocycle like cyclohexane tends to decrease lipophilicity (LogP) and can influence acidity (pKa) through inductive effects. A systematic comparison of these properties is crucial for rational drug design.

| Compound | Structure | Molar Mass ( g/mol ) | pKa (Predicted) | cLogP (Predicted) |

| Oxane-4-carboxylic acid |  | 130.14 | 4.43 ± 0.20 | 0.1 |

| Cyclohexanecarboxylic acid |  | 128.17 | 4.90 | 1.96 |

| Data sourced from PubChem and other chemical suppliers. Predicted values are for general comparison.[6] |

Synthesis of Oxane-Containing Carboxylic Acids

The synthesis of oxane-carboxylic acids can be broadly approached via two strategies: building the carboxylic acid onto a pre-existing oxane ring or constructing the oxane ring from an acyclic precursor that already contains a latent or protected carboxyl group.

Experimental Protocols

Protocol 1: Synthesis of Tetrahydropyran-4-carboxylic Acid via Malonic Ester Synthesis [2] This three-step procedure involves the cyclization of diethyl malonate with bis(2-chloroethyl) ether, followed by hydrolysis and decarboxylation.

-

Step I: Diethyl tetrahydropyran-4,4-dicarboxylate Synthesis

-

To a suitable reaction vessel, charge N,N-Dimethylformamide (DMF, 250 L), diethyl malonate (80.0 kg, 0.5 kmol), bis(2-chloroethyl) ether (71.5 kg, 0.5 kmol), potassium carbonate (140 kg, 1.01 kmol), and tetrabutylammonium bromide (5.0 kg, 0.015 kmol).

-

Heat the mixture to reflux and monitor the reaction progress by gas chromatography (GC).

-

Upon completion, cool the mixture, filter off the potassium carbonate, and distill the DMF under reduced pressure to yield the crude product as an oil (Typical yield: 70-75 kg, ~65%).

-

-

Step II: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic Acid

-

In a separate vessel, charge water (300 L) and the crude diethyl tetrahydropyran-4,4-dicarboxylate (75.0 kg) from Step I.

-

Add sodium hydroxide (112.5 kg, 2.8 kmol) and heat the mixture to 50-60 °C for 7-8 hours, monitoring by GC.

-

After completion, cool the reaction and adjust the pH to 1-2 with concentrated HCl.

-

Extract the product with methylene dichloride. Distill the solvent to isolate the dicarboxylic acid (Typical yield: ~40.5 kg, ~72%).

-

-

Step III: Decarboxylation to Tetrahydropyran-4-carboxylic Acid

-

Charge a reaction vessel with xylene (150 L) and paraffin oil (2.5 kg). Heat the mixture to 120-130 °C.

-

Carefully add the tetrahydropyran-4,4-dicarboxylic acid (35.0 kg) from Step II in portions, controlling the evolution of carbon dioxide.

-

After the addition is complete and gas evolution has ceased, distill the solvent under reduced pressure to isolate the final product, tetrahydropyran-4-carboxylic acid (Typical yield: ~20.9 kg, ~85%).

-

Protocol 2: Representative Oxidation of (Tetrahydropyran-4-yl)methanol using TEMPO/NaOCl [7][8] This protocol describes the selective oxidation of a primary alcohol to a carboxylic acid using a two-step, one-pot TEMPO-catalyzed process.

-

To a stirred solution of (tetrahydropyran-4-yl)methanol (1.16 g, 10 mmol) in a mixture of acetonitrile (20 mL) and phosphate buffer (pH 6.7, 15 mL), add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (16 mg, 0.1 mmol).

-

In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.25 g, 11.5 mmol, 80% purity) and sodium hypochlorite (NaOCl, 1.4 mL of a 5% solution, ~0.1 mmol) in water (10 mL).

-

Add the NaClO₂/NaOCl solution dropwise to the alcohol/TEMPO mixture over 30-40 minutes, maintaining the internal temperature below 35 °C using a water bath.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring for the disappearance of the starting material by TLC.

-

Once the reaction is complete, cool the mixture to 0 °C and quench by slowly adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) until a starch-iodide paper test is negative.

-

Adjust the pH of the solution to 8-9 with a 2 M NaOH solution.

-

Wash the aqueous mixture with diethyl ether (2 x 30 mL) to remove neutral byproducts.

-

Acidify the aqueous layer to pH 3-4 with a 1 M HCl solution and extract the product with ethyl acetate (3 x 40 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tetrahydropyran-4-carboxylic acid. Purify further by recrystallization or chromatography if necessary.

Applications in Drug Discovery

Bioisosteric Replacement

A primary application of the oxane ring is as a bioisostere for other cyclic systems, particularly cyclohexane. This substitution is a powerful strategy to modulate a lead compound's properties to overcome liabilities such as poor solubility or high metabolic turnover.

The key advantages of this replacement include:

-

Reduced Lipophilicity: The polar oxygen atom generally lowers the partition coefficient (LogP), which can improve solubility and reduce off-target toxicity.[2]

-

Metabolic Stability: Replacing a methylene (-CH₂-) group, a potential site of metabolic oxidation, with an ether linkage (-O-) can block this metabolic pathway, increasing the compound's half-life.

-

Hydrogen Bonding: The oxane oxygen can act as a hydrogen bond acceptor, potentially forming a new, beneficial interaction with the protein target, thereby increasing binding affinity and potency.[2]

Biological Activity

The carboxylic acid moiety is a classic pharmacophore, critical for the activity of many drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and certain enzyme inhibitors. It often forms key ionic or hydrogen bond interactions within the target's active site. While comprehensive structure-activity relationship (SAR) studies directly comparing simple oxane-carboxylic acids to their carbocyclic analogs are not abundant, the principles are well-established. The activity of compounds is highly dependent on the precise orientation and acidity of the carboxyl group.

The following table presents data for compounds where a carboxylic acid side chain is essential for biological activity, illustrating the importance of this functional group.

| Compound Class | Target Enzyme | Example Structure | IC₅₀ (µM) |

| Acridinealkanoic acids[9] | Soybean 12-Lipoxygenase | 9,10-Dihydro-9-oxo-2-acridinecarboxylic acid | 8.4 |

| Acridinealkanoic acids[9] | Soybean 12-Lipoxygenase | 10-Methyl-9,10-dihydro-9-oxo-2-acridinecarboxylic acid | 17.2 |

| Quinoline Carboxylic Acids[10] | Dihydroorotate Dehydrogenase (DHODH) | Compound 41 (brequinar analog) | 0.0097 |

| Quinoline Carboxylic Acids[10] | Dihydroorotate Dehydrogenase (DHODH) | Compound 43 (brequinar analog) | 0.0262 |

Protein-Ligand Interactions

Analysis of crystal structures provides direct insight into how these molecules bind to their targets. The Protein Data Bank (PDB) entry 8TD3 shows an enzyme in complex with tetrahydropyran-2-carboxylic acid.[11] In this structure, the carboxylate group is positioned to form key electrostatic interactions with the protein, highlighting its role as a molecular anchor.

Conclusion

Oxane-containing carboxylic acids are a potent and versatile structural class for medicinal chemists. The oxane ring offers a proven method for fine-tuning physicochemical properties as a bioisosteric replacement for carbocycles, while the carboxylic acid provides a robust anchor for high-affinity target engagement. The synthetic routes to these compounds are well-established and amenable to scale-up, ensuring their accessibility for research and development programs. As the drive for drug candidates with optimized ADME profiles continues, the rational incorporation of oxane-containing carboxylic acids will undoubtedly remain a key strategy in the design of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. ijprajournal.com [ijprajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. release.rcsb.org [release.rcsb.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methoxyoxane-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-Methoxyoxane-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The structural motif of a substituted oxane ring is present in various biologically active molecules. This document outlines a plausible multi-step synthetic route starting from commercially available precursors.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step process starting from Tetrahydropyran-4-one. The proposed pathway involves the formation of a cyanohydrin, followed by methylation of the tertiary alcohol, and subsequent hydrolysis of the nitrile to the desired carboxylic acid.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxytetrahydropyran-4-carbonitrile

This procedure describes the formation of the cyanohydrin intermediate from Tetrahydropyran-4-one.

Materials:

-

Tetrahydropyran-4-one

-

Trimethylsilyl cyanide (TMSCN)

-

Zinc iodide (ZnI₂)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

To a stirred solution of Tetrahydropyran-4-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a catalytic amount of zinc iodide (0.1 eq).

-

Add trimethylsilyl cyanide (1.2 eq) dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 4-Hydroxytetrahydropyran-4-carbonitrile.

Step 2: Synthesis of 4-Methoxytetrahydropyran-4-carbonitrile

This protocol details the O-methylation of the tertiary hydroxyl group.

Materials:

-

4-Hydroxytetrahydropyran-4-carbonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 4-Hydroxytetrahydropyran-4-carbonitrile (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and quench carefully by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain 4-Methoxytetrahydropyran-4-carbonitrile.

Step 3: Synthesis of this compound

This final step involves the hydrolysis of the nitrile to the carboxylic acid.

Materials:

-

4-Methoxytetrahydropyran-4-carbonitrile

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle

Procedure:

-

In a round-bottom flask, suspend 4-Methoxytetrahydropyran-4-carbonitrile (1.0 eq) in a mixture of concentrated HCl and water (1:1 v/v).

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for analogous reactions.

| Step | Reactant | Product | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1 | Tetrahydropyran-4-one | 4-Hydroxytetrahydropyran-4-carbonitrile | 127.14 | 85-95% |

| 2 | 4-Hydroxytetrahydropyran-4-carbonitrile | 4-Methoxytetrahydropyran-4-carbonitrile | 141.17 | 70-85% |

| 3 | 4-Methoxytetrahydropyran-4-carbonitrile | This compound | 160.17 | 60-75% |

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis.

Synthesis of 4-Methoxyoxane-4-carboxylic Acid: A Detailed Protocol for Pharmaceutical Research and Development

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-methoxyoxane-4-carboxylic acid, a valuable building block for medicinal chemistry and drug development. The outlined three-step synthetic route, commencing from the readily available tetrahydropyran-4-one, offers a reliable and scalable method for producing this key intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a heterocyclic compound of significant interest in the design and synthesis of novel therapeutic agents. The presence of the methoxy group and the carboxylic acid moiety on a tetrahydropyran scaffold provides a unique combination of structural features and functional handles for further chemical modifications. This protocol details a robust synthetic pathway, including reaction conditions, purification methods, and characterization data.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a three-step sequence:

-

Cyanohydrin Formation: Reaction of tetrahydropyran-4-one with a cyanide source to yield 4-hydroxy-tetrahydropyran-4-carbonitrile.

-

O-Methylation: Williamson ether synthesis to convert the tertiary alcohol of 4-hydroxy-tetrahydropyran-4-carbonitrile to the corresponding methyl ether, 4-methoxy-tetrahydropyran-4-carbonitrile.

-

Nitrile Hydrolysis: Acid-catalyzed hydrolysis of the nitrile functionality to afford the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Cyanohydrin Formation | Tetrahydropyran-4-one | 4-Hydroxy-tetrahydropyran-4-carbonitrile | TMSCN, ZnI₂ (cat.) | Dichloromethane | 0 to RT | 2 | 90-95 | >95 |

| 2 | O-Methylation | 4-Hydroxy-tetrahydropyran-4-carbonitrile | 4-Methoxy-tetrahydropyran-4-carbonitrile | NaH, CH₃I | Tetrahydrofuran | 0 to RT | 4 | 75-85 | >95 |

| 3 | Nitrile Hydrolysis | 4-Methoxy-tetrahydropyran-4-carbonitrile | This compound | aq. HCl (6M) | Dioxane | Reflux | 12 | 85-90 | >98 |

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-tetrahydropyran-4-carbonitrile

Materials:

-

Tetrahydropyran-4-one (1.0 eq)

-

Trimethylsilyl cyanide (TMSCN) (1.2 eq)

-

Zinc iodide (ZnI₂) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of tetrahydropyran-4-one in anhydrous dichloromethane at 0 °C under an inert atmosphere, add zinc iodide.

-

Slowly add trimethylsilyl cyanide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 4-hydroxy-tetrahydropyran-4-carbonitrile as a colorless oil.

Step 2: Synthesis of 4-Methoxy-tetrahydropyran-4-carbonitrile

Materials:

-

4-Hydroxy-tetrahydropyran-4-carbonitrile (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

-

Methyl iodide (CH₃I) (1.5 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous tetrahydrofuran at 0 °C under an inert atmosphere, add a solution of 4-hydroxy-tetrahydropyran-4-carbonitrile in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-methoxy-tetrahydropyran-4-carbonitrile.

Step 3: Synthesis of this compound

Materials:

-

4-Methoxy-tetrahydropyran-4-carbonitrile (1.0 eq)

-

6 M Hydrochloric acid (HCl)

-

1,4-Dioxane

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-methoxy-tetrahydropyran-4-carbonitrile in 1,4-dioxane, add 6 M hydrochloric acid.

-

Heat the reaction mixture to reflux and stir for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the dioxane.

-

Extract the aqueous residue with ethyl acetate.

-